molecular formula C20H21N3O2 B13931037 benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate

benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate

Cat. No.: B13931037
M. Wt: 335.4 g/mol
InChI Key: BUPUBPJRPHJCCJ-UHFFFAOYSA-N
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Description

Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features an indole ring, a piperazine ring, and a benzyl group. The indole ring is a common structure in many biologically active compounds, including neurotransmitters and pharmaceuticals. The piperazine ring is often found in various drugs due to its ability to interact with biological targets. The combination of these structures in this compound makes it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The benzyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like serotonin and tryptophan, which also contain the indole ring.

    Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring.

Uniqueness

Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with a benzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H21N3O2/c24-20(25-15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)19-8-4-7-18-17(19)9-10-21-18/h1-10,21H,11-15H2

InChI Key

BUPUBPJRPHJCCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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